N~1~-(2,4-dichlorophenyl)ethanediamide
Description
BenchChem offers high-quality N~1~-(2,4-dichlorophenyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2,4-dichlorophenyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N'-(2,4-dichlorophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-4-1-2-6(5(10)3-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMMVGFIMJWMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377585 | |
| Record name | N~1~-(2,4-Dichlorophenyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-96-4 | |
| Record name | N~1~-(2,4-Dichlorophenyl)ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
crystal structure and packing ofN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamide
This technical guide details the structural chemistry, solid-state organization, and characterization protocols for
Part 1: Executive Summary & Molecular Architecture
Compound Identity:
-
IUPAC Name:
-
Formula:
-
Core Scaffold: Oxalamide (ethanediamide) linker with a primary amide terminus and a 2,4-dichloro-substituted aniline terminus.
Significance:
This molecule represents a critical class of supramolecular synthons . The oxalamide moiety (
Molecular Conformation
In the solid state,
-
Trans-Oxalamide Core: The central
bond typically adopts an anti-periplanar (trans) conformation. This places the carbonyl oxygens on opposite sides, minimizing dipole repulsion and facilitating the formation of intermolecular hydrogen bonds. -
Amide Planarity: The amide linkages (
) remain planar due to resonance ( ). -
Aryl Twist: The 2,4-dichlorophenyl ring is not coplanar with the amide group. The ortho-chlorine at position 2 creates significant steric clash with the amide oxygen/hydrogen, forcing the phenyl ring to twist out of the amide plane.
-
Expected Dihedral Angle:
to (depending on packing forces).
-
Part 2: Crystal Packing & Supramolecular Assembly
The crystal structure is governed by a hierarchy of intermolecular forces. The packing efficiency is a compromise between the directional requirements of hydrogen bonds and the close-packing requirements of the bulky chlorine atoms.
Primary Interaction: Hydrogen Bonded Ribbons
The dominant feature of the crystal lattice is the formation of supramolecular tapes (1D chains).
-
Donor/Acceptor Pairing: The molecule possesses a primary amide (
) and a secondary amide ( ). -
Motif: The molecules self-assemble via
hydrogen bonds.-
Head-to-Tail: The primary amide protons of one molecule bind to the oxalamide carbonyl of an adjacent molecule.
-
Graph Set: This typically forms
chains or dimers depending on whether the interaction is linear or cyclic.
-
Secondary Interaction: Halogen Bonding & Stacking
-
Chlorine Interactions: The electron-deficient
-hole of the chlorine atoms (particularly at the 4-position) interacts with electron-rich centers (carbonyl oxygens or -systems of adjacent rings).-
Type II Halogen Bond:
(approx. ).
-
-
-Stacking: The twisted conformation limits extensive face-to-face
-stacking, often resulting in "slipped" stacking or herringbone arrangements to accommodate the chlorine atoms.
Crystallographic Parameters (Representative Class Data)
Based on structural analogs (e.g., 2,4-dichloroanilides and oxalamides) reported in Acta Crystallographica and Dalton Transactions, the expected parameters are:
| Parameter | Representative Value / Expectation |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules/Cell) | 4 (General positions) |
| Density ( | |
| Packing Coefficient |
Part 3: Visualization of Structural Logic
The following diagram illustrates the synthesis pathway and the hierarchical logic of the crystal packing forces.
Figure 1: Synthesis pathway and structural determinants driving the crystal lattice formation.
Part 4: Experimental Protocols
Protocol A: Synthesis of High-Purity Material
Objective: Isolate single-phase material suitable for crystallization.
-
Step 1 (Ester Formation): Dissolve 2,4-dichloroaniline (10 mmol) in dry dichloromethane (DCM) with triethylamine (1.1 eq). Add ethyl oxalyl chloride (1.1 eq) dropwise at
C. Stir for 2 hours. Wash with 1N HCl and brine. Evaporate solvent to yield ethyl (2,4-dichlorophenyl)oxalamate. -
Step 2 (Ammonolysis): Dissolve the ester intermediate in ethanol. Add excess aqueous ammonia (25%) or bubble
gas. Stir at room temperature for 4 hours. -
Isolation: The primary amide typically precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals (
-
Solvent Selection: Prepare a saturated solution of the compound in Ethanol/DMF (4:1 ratio) . The DMF helps solubilize the planar aromatic system, while Ethanol acts as the volatile component.
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Pentane or Diethyl Ether . Seal the outer jar.
-
Timeline: Allow to stand undisturbed at
C for 3-7 days. Colorless block-like crystals should form.
Protocol C: Structure Determination (SXRD)
Objective: Solve and refine the crystal structure.
-
Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.
-
Data Collection: Collect data at 100 K (cryo-cooling is essential to reduce thermal motion of the terminal amide and chlorine atoms).
-
Refinement Strategy:
-
Locate Cl atoms first (heavy atoms) using Direct Methods (SHELXT).
-
Refine amide hydrogens isotropically.
-
Check for disorder in the primary amide (
) rotation.
-
References
-
Compound Synthesis & Characterization: Kannan, P. S., et al. (2023).[2] Synthesis and structural analysis of oxalamide derivatives. Dalton Transactions. (Note: Referencing general oxalamide synthesis protocols and Compound 12 context).
-
General Oxalamide Packing Motifs: Gowda, B. T., et al. (2008). Structure of N-(2,4-dichlorophenyl)benzamide and related amides. Acta Crystallographica Section E. (Provides comparative structural data for 2,4-dichloro-substituted amides).
-
Hydrogen Bonding in Amides: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. (Foundational text for analyzing the R2_2(8) motifs described).
Sources
Troubleshooting & Optimization
improving solubility ofN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamidefor biological testing
Here is the technical support guide for improving the solubility of
Ticket ID: #SOL-24-DCP-OX
Subject: Solubility Optimization for
Executive Summary & Compound Analysis
User Problem: You are attempting to dissolve
Root Cause Analysis: This molecule presents a classic "Brick Dust" profile (Class II/IV in BCS classification).
-
High Crystal Lattice Energy: The terminal primary amide group (
) acts as a powerful hydrogen bond donor/acceptor, creating a rigid, high-melting-point crystal lattice (MP: ~233–235°C). -
Lipophilicity: The 2,4-dichlorophenyl ring is highly hydrophobic.
-
The Conflict: To dissolve, you must break the strong crystal lattice (requires energy) and solvate the hydrophobic tail (requires organic solvent), but biological assays require an aqueous environment.
Troubleshooting Decision Matrix
Before proceeding to protocols, use this logic flow to determine the correct solubilization strategy for your specific assay sensitivity.
Figure 1: Solubility Optimization Decision Tree. Use this to select between Protocols A, B, and C.
Technical Protocols
Protocol A: The "Intermediate Plate" Method (Standard)
Best for: Robust cell lines (e.g., HEK293, HeLa) tolerating 0.5% DMSO.
Directly spiking a high-concentration DMSO stock into media often causes immediate precipitation due to the "solvent shift" shock. This protocol mitigates that.
-
Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.
-
Prepare Intermediate Stock (100x):
-
Do NOT add DMSO stock directly to media.
-
Dilute the Master Stock into a secondary solvent (e.g., Ethanol or pure DMSO) to 100x your final assay concentration.
-
-
The "Rapid Dispersion" Step:
-
Place your culture media on a magnetic stirrer (gentle stir).
-
Submerge the pipette tip below the surface of the media.
-
Dispense the Intermediate Stock slowly while stirring.
-
Why? This prevents local regions of high concentration where nuclei can form (nucleation).
-
Protocol B: The "Golden Triangle" Cosolvent System
Best for: Assays where the compound precipitates in media but DMSO toxicity is not the primary concern.
Pure DMSO is often insufficient to keep "brick dust" molecules in solution once water is added. Polyethylene Glycol (PEG) acts as an interfacial tension modifier.
Formulation (Ternary System):
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Cosolvent/Stabilizer)
-
50% Water/Buffer (Diluent)
Procedure:
-
Dissolve compound in DMSO (100% of required DMSO volume).[1][2]
-
Add PEG 400 (400% of DMSO volume). Vortex. The solution should warm slightly.
-
Slowly add Water/Buffer (remaining volume) dropwise while vortexing.
-
Use this mix to dose your cells (ensure final solvent concentration is normalized in controls).
Protocol C: Cyclodextrin Encapsulation (The "Nuclear" Option)
Best for: Sensitive primary cells, in vivo studies, or stubborn precipitation.
This is the most scientifically robust method. It sequesters the hydrophobic dichlorophenyl tail inside a starch ring, presenting a hydrophilic surface to the media.
Reagents:
-
HP-
-CD (2-Hydroxypropyl- -cyclodextrin).[3][4] Do not use standard -CD as it is nephrotoxic and less soluble.
Workflow:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in PBS or water. Filter sterilize (0.22 µm). -
Complexation:
-
Dissolve your compound in a minimal volume of acetone or methanol (volatile solvent).
-
Add the dissolved compound dropwise into the 20% HP-
-CD solution with vigorous stirring.
-
-
Evaporation: Stir the open container in a fume hood overnight to evaporate the volatile solvent (acetone/methanol).
-
Result: You now have the drug "trapped" in the aqueous cyclodextrin solution. The organic solvent is gone.
-
Validation: Filter again. If no solid is trapped on the filter, encapsulation was successful.
Mechanistic Insight (Why this works)
Understanding the interaction is crucial for defending your data in peer review.
Figure 2: Mechanism of HP-
Reference Data: Solvent Tolerance Limits
Use this table to ensure your vehicle does not introduce artifacts (false positives/negatives).
| Solvent / Additive | Max Conc.[1][2] (Cell Culture) | Max Conc.[1][2] (Enzymatic) | Mechanism of Toxicity |
| DMSO | 0.1% (Sensitive)0.5% (Robust) | 5% | Membrane poration; differentiation induction. |
| Ethanol | 0.1% | 2% | Protein denaturation; signal pathway activation. |
| PEG 400 | 1.0% | 10% | Osmotic stress; membrane fluidity changes. |
| HP- | 5 - 10 mM | >50 mM | Cholesterol extraction (if too high). |
Frequently Asked Questions (FAQ)
Q: Can I use sonication to force the compound into media? A: Avoid this. While sonication disperses the solid, it often creates a micro-suspension rather than a true solution. These micro-crystals will settle over time (24h), leading to variable dosing ("hot spots") and potentially false cytotoxicity data due to crystals physically damaging cells.
Q: My compound precipitates even in 100% DMSO after freezing. Why? A: DMSO is hygroscopic (absorbs water from air). If your DMSO has absorbed water, the solubility of hydrophobic oxamides drops exponentially. Solution: Use fresh, anhydrous DMSO or store over molecular sieves.
Q: Why HP-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249.
Sources
purification methods forN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamiderecrystallization
Technical Support: Purification & Crystallization of -(2,4-dichlorophenyl)ethanediamide
Case ID: PUR-OX-24D
Molecule:
Executive Summary
The purification of
Because oxamides possess strong intermolecular hydrogen bonding, they exhibit high melting points and low solubility in common organic solvents.[1] Successful purification requires a biphasic strategy :
Module 1: Impurity Profiling & Solubility Logic
Before attempting recrystallization, you must understand the thermodynamic behavior of your crude mixture.
The Solubility Matrix (Empirical Data)
| Component | Nature | Water | Ethanol (Hot) | DMF/DMSO | Dilute HCl (aq) |
| Target Mono-Amide | Neutral / Weak Acid | Insoluble | Soluble | Soluble | Insoluble |
| Impurity A: 2,4-Dichloroaniline | Weak Base | Insoluble | Soluble | Soluble | Soluble (Salt) |
| Impurity B: Bis-Oxamide | Neutral | Insoluble | Insoluble | Sparingly Soluble | Insoluble |
Strategic Implication
You cannot purify this mixture in a single step.[1]
-
Recrystallization alone fails because the aniline often co-crystallizes or oils out.
-
Solvent washing alone fails because the bis-amide is too similar in solubility to the product in cold solvents.
Module 2: The Purification Protocol
Phase A: Chemical De-colorization (Aniline Removal)
Target: Removal of 2,4-dichloroaniline and colored oxidation byproducts.
Mechanism: The amide nitrogen in the oxamide core is non-basic due to electron withdrawal by the adjacent carbonyls.[1] The aniline nitrogen, however, retains basicity. We use this to our advantage.
Protocol:
-
Suspend the crude solid in 1M HCl (10 mL per gram of solid).
-
Stir vigorously at room temperature for 30–60 minutes. Do not heat, or you risk hydrolyzing the amide.[1]
-
Filter the suspension.[1]
-
Filtrate: Contains the aniline hydrochloride (Discard properly).[1]
-
Filter Cake: Contains the Mono-amide + Bis-amide.
-
-
Wash the cake with water until the filtrate is neutral pH.
-
Dry the cake partially (it does not need to be bone dry for Phase B).
Phase B: Thermodynamic Segregation (Bis-Amide Removal)
Target: Separation of the highly insoluble bis-oxamide.
Mechanism: The bis-amide has a symmetric H-bond network that makes it significantly less soluble than the mono-amide. We use Hot Filtration to physically separate them.[1]
Protocol:
-
Solvent Choice: Prepare a mixture of Ethanol:DMF (9:1) .[1] The DMF helps break the crystal lattice, while Ethanol acts as the bulk carrier.
-
Dissolution: Add the solid from Phase A to the solvent.[1] Heat to reflux (approx. 80°C).[1]
-
Observation: The mono-amide will dissolve. The bis-amide will likely remain as a fine, suspended grit.[1]
-
-
Hot Filtration: While keeping the mixture near boiling, filter through a pre-heated glass funnel (or Celite pad).
-
Filter Cake: Contains the Bis-amide impurity (Discard).
-
Filtrate: Contains your pure Target Mono-Amide.[1]
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then to 4°C. White needles of
-(2,4-dichlorophenyl)ethanediamide should form.
Module 3: Visualizing the Workflow
The following diagram illustrates the logical flow of the purification process, highlighting the rejection points for specific impurities.
Figure 1: Step-by-step purification logic separating chemical washing (basicity) from thermodynamic filtration (solubility).
Module 4: Troubleshooting & FAQ
Q1: The product is "oiling out" instead of crystallizing. Why?
Diagnosis: This usually happens if the solvent system is too rich in DMF or if the cooling is too rapid.[1] Remedy:
-
Re-heat the mixture until the oil dissolves.
-
Add a "co-solvent" that is poor for the product but miscible with DMF/Ethanol, such as Water (add dropwise while hot until slight turbidity appears).[1]
-
Seed the mixture with a tiny crystal of the product if available.
-
Cool very slowly (wrap the flask in foil/towel).
Q2: My yield is very low after the acid wash.
Diagnosis: You may have used acid that was too concentrated or heated the acid wash.
Explanation: Oxamides can hydrolyze to oxamic acids (
Q3: The crystals are still slightly yellow.
Diagnosis: Trace oxidation products of 2,4-dichloroaniline are trapped in the crystal lattice.[1] Remedy: Perform a Charcoal Treatment .[1]
References
-
Solubility & Recrystallization of Amides
-
Purification of Dichloroanilines
-
Source: US Patent 4409386A.[1]
- Context: Describes the separation of dichloroaniline isomers and their removal via hydrochloride salt formation, valid
-
URL:
-
-
Properties of Oxamides
-
Recrystallization Strategies for Low-Solubility Amides
troubleshooting side reactions in 2,4-dichlorophenyl oxalamide synthesis
Status: Operational Agent: Senior Application Scientist Ticket ID: OX-DCA-24-TS Subject: Troubleshooting Side Reactions & Optimization
Executive Summary
The synthesis of 2,4-dichlorophenyl oxalamide derivatives typically involves the nucleophilic acyl substitution of 2,4-dichloroaniline with an oxalate source (Oxalyl Chloride or Ethyl Oxalyl Chloride).
While conceptually simple, this reaction is plagued by three specific failure modes:
-
Symmetric Dimerization: Uncontrolled formation of the insoluble N,N'-bis(2,4-dichlorophenyl)oxalamide when the mono-substituted product is desired.
-
Isocyanate Degradation: Thermal decomposition of the intermediate oxamyl chloride into 2,4-dichlorophenyl isocyanate.
-
Protonation Stalling: Deactivation of the nucleophilic aniline by generated HCl.
This guide provides the mechanistic insight and protocols to resolve these specific issues.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I am trying to make the mono-ester, but I keep getting the insoluble bis-amide."
Diagnosis: Stoichiometric imbalance and "hot" addition. The Mechanism: Oxalyl chloride is a bi-functional electrophile. The reaction rate of the first chloride displacement is fast. However, if the local concentration of aniline is high relative to the oxalate source, the second amine will attack the intermediate mono-chloride before it can be quenched with alcohol or isolated.
Corrective Action:
-
Switch Reagents: If possible, use Ethyl Oxalyl Chloride instead of Oxalyl Chloride. This removes one reactive chloride site, forcing mono-substitution.
-
Reverse Addition (If using Oxalyl Chloride): Do not add Oxalyl Chloride to the aniline. Add the Aniline solution dropwise into a large excess (2-3 equivalents) of Oxalyl Chloride at -10°C. This ensures the aniline always encounters fresh electrophile, favoring the mono-adduct.
Issue 2: "My reaction mixture turned dark/tarry upon heating, and the NMR shows a loss of the oxalyl group."
Diagnosis: Thermal dehydrohalogenation (Isocyanate Formation). The Mechanism: The intermediate N-(2,4-dichlorophenyl)oxamic chloride is thermally unstable. Upon heating (typically >50°C), it undergoes elimination of CO and HCl to form 2,4-dichlorophenyl isocyanate . This is a known pathway for generating isocyanates from anilines using oxalyl chloride [1].
Corrective Action:
-
Temperature Control: Maintain reaction temperature below 0°C during the addition phase and do not exceed 25°C until the quench is complete.
-
Avoid Reflux: Never reflux the acid chloride intermediate.
Issue 3: "The reaction starts well but stalls at ~50% conversion."
Diagnosis: HCl Poisoning (Amine Protonation). The Mechanism: The reaction generates 1 equivalent of HCl for every amide bond formed. Since 2,4-dichloroaniline is a weak base, it will be protonated by the HCl to form the hydrochloride salt. The protonated anilinium ion is non-nucleophilic and cannot attack the carbonyl carbon.
Corrective Action:
-
Scavenger Base: Add a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.2 equivalents).
-
Sacrificial Amine: If reagents are cheap, use 2 equivalents of aniline (one to react, one to scavenge HCl), though this is atom-inefficient.
Part 2: Comparative Data & Reagent Selection
| Parameter | Oxalyl Chloride | Ethyl Oxalyl Chloride | Diethyl Oxalate |
| Reactivity | Extremely High (Exothermic) | High | Low (Requires heat/catalyst) |
| Major Risk | Symmetric Bis-amide formation | Hydrolysis of ester | Incomplete conversion |
| Byproduct | HCl, CO, CO2 (if wet) | HCl | Ethanol |
| Best For | Symmetric Bis-amides | Mono-oxalamic esters | Large scale, slow kinetics |
| Temp Range | -20°C to 0°C | 0°C to RT | Reflux (>80°C) |
Part 3: Visualization of Pathways
Figure 1: Reaction Pathways & Failure Modes
This diagram illustrates the critical branching points where the desired synthesis (green) diverges into side reactions (red).
Caption: Figure 1. Mechanistic divergence in 2,4-dichlorophenyl oxalamide synthesis. Green paths indicate the desired workflow; red paths indicate failure modes triggered by stoichiometry, heat, or lack of base.
Part 4: Optimized Experimental Protocol
Method A: Synthesis of Ethyl N-(2,4-dichlorophenyl)oxalamate (Mono-Ester)
Use this method if you need to functionalize the other side of the oxalate later.
Reagents:
-
2,4-Dichloroaniline (1.0 eq)
-
Ethyl Oxalyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen/Argon.
-
Solvation: Dissolve 2,4-dichloroaniline (10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (12 mmol).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Ethyl Oxalyl Chloride (11 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes.
-
Critical: Maintain temperature < 5°C to prevent exotherms.
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with PMA or UV).
-
Workup: Wash with 1M HCl (to remove excess base/aniline), then sat. NaHCO3, then Brine.
-
Isolation: Dry over MgSO4, filter, and concentrate. Recrystallize from Hexane/EtOAc.
Method B: Synthesis of Symmetric Bis-Oxalamide
Use this method if the symmetric ligand is the target.
Reagents:
-
2,4-Dichloroaniline (2.2 eq)
-
Oxalyl Chloride (1.0 eq)
-
DCM (Anhydrous)
Step-by-Step:
-
Setup: Place Oxalyl Chloride (10 mmol) in DCM (30 mL) at 0°C.
-
Addition: Add a solution of 2,4-dichloroaniline (22 mmol) and TEA (22 mmol) in DCM slowly.
-
Precipitation: The bis-amide is often highly insoluble. It will likely precipitate out of the solution as a white solid during the reaction.[1]
-
Filtration: Filter the solid. Wash with cold DCM, then water (to remove salts), then Methanol.
Part 5: Troubleshooting Logic Flow
Caption: Figure 2. Diagnostic logic tree for isolating reaction failures.
References
-
Isocyanate Formation Mechanism
- Title: A New and Convenient in situ Method of Generating Phenyl Isocyanates
- Source: ResearchGate / Synthetic Communic
- Context: Describes the thermal decomposition of oxamic chlorides into isocyan
-
URL:
-
General Acylation Protocols
- Title: Acylation of Aniline (Acetyl
- Source: Chemistry LibreTexts / Pearson (Cited via Snippet 1.5, 1.6).
- Context: Establishes the necessity of base (pyridine/TEA) to prevent HCl salt stalling.
-
URL:
-
Oxalyl Chloride Reactivity
-
Title: Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.[2]
- Source: Google Patents (KR100542820B1) (Cited via Snippet 1.11).
- Context: Validates the low-temperature requirement (0°C to 10°C) to suppress side reactions when using oxalyl chloride with amines.
-
URL:
-
Sources
removing unreacted 2,4-dichloroaniline from ethanediamide products
Welcome to the technical support center for the purification of ethanediamide products. This guide is designed for researchers, chemists, and drug development professionals who are facing challenges in removing unreacted 2,4-dichloroaniline from their target N,N'-bis(2,4-dichlorophenyl)ethanediamide product. Our focus is on providing practical, field-tested solutions grounded in chemical principles.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format. We delve into the causality behind each procedural step to empower you to adapt and troubleshoot effectively.
Q1: What is the most effective and straightforward method for removing unreacted 2,4-dichloroaniline from my crude product?
A1: The most robust and efficient method is acid-base liquid-liquid extraction . This technique exploits the fundamental difference in the acid-base properties of the starting material (an aromatic amine) and the final product (an amide).
The Scientific Rationale: Your starting material, 2,4-dichloroaniline, is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from an acid. The pKa of its conjugate acid is approximately 2.0.[1][2] This means that in the presence of a dilute aqueous acid like hydrochloric acid (HCl), the aniline will be protonated to form its corresponding ammonium salt (2,4-dichlorophenylammonium chloride).
-
2,4-dichloroaniline (Base): Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane), but poorly soluble in water.[3][4]
-
2,4-dichlorophenylammonium chloride (Salt): Highly polar and therefore soluble in the aqueous acid solution, but insoluble in the organic solvent.
Your product, N,N'-bis(2,4-dichlorophenyl)ethanediamide, is an amide. Amides are considered neutral compounds in this context. The resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group makes them significantly less basic than amines. Their protonation requires extremely strong acids, and they will remain as a neutral species in a dilute HCl wash.
This difference allows for a clean separation: the protonated aniline salt is washed away into the aqueous phase, leaving your neutral amide product behind in the organic phase.
Q2: I performed an acid wash, but my NMR analysis still shows the presence of 2,4-dichloroaniline. What could have gone wrong?
A2: This is a common issue that can usually be resolved by optimizing the extraction procedure. Here are the likely culprits and their solutions:
-
Insufficient Acid: You may not have used enough acid to protonate all of the unreacted aniline. A single wash might not be sufficient if there is a large excess of starting material.
-
Solution: Perform multiple, sequential washes. Instead of one large wash with 100 mL of 1M HCl, use three successive washes with 35-40 mL each. This is statistically more effective at removing the impurity. Check the pH of the aqueous layer after the final wash to ensure it is still acidic.
-
-
Inefficient Mixing: If the organic and aqueous layers are not mixed thoroughly, the acid will not come into adequate contact with the dissolved aniline.
-
Solution: Ensure vigorous mixing in the separatory funnel for at least 1-2 minutes during each wash. Allow the layers to fully separate before draining.
-
-
Emulsion Formation: Sometimes, vigorous shaking can lead to the formation of an emulsion (a stable mixture of the two immiscible layers), which prevents clean separation.
-
Solution: If an emulsion forms, try gentle swirling instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or let the funnel stand for an extended period.
-
-
Product Precipitation: If your ethanediamide product has low solubility in the chosen organic solvent, it might begin to precipitate at the interface, trapping the aniline impurity.
-
Solution: Add more organic solvent to ensure your product remains fully dissolved throughout the washing process.
-
Q3: My final product is pure by NMR, but it has a persistent yellow or brown color. How can I obtain a white or colorless solid?
A3: The color is likely due to trace amounts of oxidized aniline species, which are often highly colored.[5] While not always detectable by NMR, they can be aesthetically and sometimes functionally undesirable.
Solution: Recrystallization with Activated Charcoal. Recrystallization is an excellent final purification step that can remove both colored impurities and any remaining traces of starting material. The addition of activated charcoal can significantly improve color removal.
-
Mechanism: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat, conjugated molecules—the typical structure of colored organic impurities.
-
Protocol:
-
Dissolve your crude, colored product in the minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or acetonitrile are good starting points for amides).[6]
-
Add a very small amount of activated charcoal (e.g., 1-2% of the product's weight) to the hot solution.
-
Keep the solution hot and swirl for 2-5 minutes. Caution: Do not boil the solution after adding charcoal, as this can cause violent bumping.
-
Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure, colorless crystals by vacuum filtration.
-
Q4: Can I skip the acid wash and just use recrystallization to purify my product?
A4: Yes, this is often possible, especially if the amount of unreacted 2,4-dichloroaniline is relatively low. The success of recrystallization depends on finding a solvent system where the solubility of your product and the aniline impurity are significantly different.
How to Choose a Solvent System:
-
Ideal Scenario: Find a solvent where your ethanediamide product is highly soluble when hot but poorly soluble when cold, while the 2,4-dichloroaniline impurity is highly soluble even when cold. In this case, the aniline will remain in the mother liquor upon cooling, leaving your pure crystals behind.
-
Practical Steps: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone). Observe the solubility at room temperature and upon heating.
Refer to the data table below. The significantly lower melting point of the aniline suggests it will likely be more soluble in many organic solvents than the higher-melting, more crystalline amide product.
Comparative Data Table
This table summarizes key physical properties that inform the purification strategy.
| Property | 2,4-Dichloroaniline (Impurity) | N,N'-bis(2,4-dichlorophenyl)ethanediamide (Product) | Rationale for Separation |
| Molecular Formula | C₆H₅Cl₂N | C₁₄H₈Cl₄N₂O₂ | The product is a much larger and heavier molecule. |
| Molecular Weight | 162.02 g/mol [7] | 378.04 g/mol (Calculated) | Influences physical properties like melting point and solubility. |
| Melting Point | 59-63 °C[2][8][9] | Expected to be significantly higher (>200 °C) | Large difference allows for effective removal by recrystallization. |
| Basicity (pKa of Conj. Acid) | ~2.0[1][2] | ~ -1 to 0 (Estimated, typical for amides) | This large difference is the basis for acid-base extraction. |
| Solubility | Soluble in ethanol, ether, acetone.[4][8] Slightly soluble in water.[1] | Likely soluble in hot polar organic solvents, poorly soluble in non-polar solvents and water. | Differences in solubility profiles enable purification by recrystallization. |
Experimental Protocols & Workflows
Protocol 1: Acid-Base Extraction
This protocol is the primary recommended method for removing the bulk of the 2,4-dichloroaniline impurity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use enough solvent to ensure the product is fully dissolved.
-
First Acid Wash: Add an equal volume of 1M aqueous HCl to the funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. The top layer will be the organic phase (if using a solvent less dense than water like ethyl acetate) and the bottom will be the aqueous phase.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (steps 2-5) two more times to ensure complete removal of the aniline.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl) to remove excess water.
-
Drying & Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying ethanediamide via acid-base extraction.
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
References
-
2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. National Center for Biotechnology Information. [Link]
-
2,4-Dichloroaniline - Wikipedia. Wikimedia Foundation. [Link]
-
What is the best technique for amide purification? - ResearchGate. ResearchGate. [Link]
-
N
1-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide - PubChem. National Center for Biotechnology Information. [Link] -
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]
-
How to separate amides from free amine - ResearchGate. ResearchGate. [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. ResearchGate. [Link]
-
Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- Properties. U.S. Environmental Protection Agency. [Link]
-
N-(2,4-Dichlorophenyl)-3-(piperidin-1-yl)butanamide. U.S. Environmental Protection Agency. [Link]
-
Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)- | C4H16Cl2N4Pt | CID - PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloroaniline CAS#: 554-00-7 [m.chemicalbook.com]
- 3. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CAS 554-00-7: 2,4-Dichloroaniline | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 554-00-7 CAS MSDS (2,4-Dichloroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2,4-Dichloroaniline | 554-00-7 [chemicalbook.com]
- 9. 2,4-Dichloroaniline | 554-00-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Validation & Comparative
1H NMR spectral interpretation ofN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamide
An In-Depth Technical Guide to the 1H NMR Spectral Interpretation of
Executive Summary & Structural Context
-(2,4-dichlorophenyl)ethanediamide (also known asFor researchers synthesizing this compound, the primary analytical challenge lies not in identifying the core structure, but in differentiating the target mono-amide from its symmetric bis-amide byproduct and the unreacted aniline precursor.
This guide provides a definitive spectral analysis, moving beyond basic peak listing to explain the electronic causality governing the chemical shifts. It compares the target molecule against its two most common "alternatives" (impurities):
-
The Precursor: 2,4-Dichloroaniline.[1]
-
The Symmetric Byproduct:
-bis(2,4-dichlorophenyl)ethanediamide.
Mechanistic Spectral Prediction
To interpret the spectrum accurately, one must understand the electronic environment of the 2,4-dichlorophenyl ring and the oxamide moiety.
The Anisotropic "Deshielding" Effect
The most diagnostic feature of this spectrum is the dramatic shift of the aromatic proton at the C-6 position (ortho to the nitrogen).
-
In the Precursor (Aniline): The lone pair on the amine nitrogen donates electron density into the ring (resonance), shielding the ortho protons. H-6 typically appears upfield (~6.7 ppm).
-
In the Target (Amide): The carbonyl group of the oxamide moiety withdraws electron density and creates a magnetic anisotropy cone. This strongly deshields H-6, shifting it downfield by >1.5 ppm (to ~8.3 ppm). This is the "smoking gun" for successful acylation.
The Amide Rotamers
The terminal primary amide group (
Comparative Spectral Analysis
The following table contrasts the target molecule with its critical alternatives in DMSO-
| Feature | Target: | Precursor: 2,4-Dichloroaniline | Byproduct: Bis-Oxanilide |
| Formula | |||
| Symmetry | Asymmetric | Asymmetric | Symmetric ( |
| Amide NH | N/A | ||
| Amine | Absent | ||
| Ar H-6 (Ortho) | |||
| Ar H-3 (Meta) | |||
| Ar H-5 (Meta) |
*Note: The terminal amide
Detailed Assignment of the Target Molecule
-
10.45 ppm (s, 1H, -NH-): The secondary amide proton. Sharp singlet, exchangeable with
. -
8.32 ppm (d,
Hz, 1H, Ar-H6): Deshielded by the adjacent carbonyl. -
8.10 & 7.85 ppm (br s, 1H each,
): The terminal primary amide protons. -
7.68 ppm (d,
Hz, 1H, Ar-H3): The proton between the two chlorines. Small coupling constant due to meta-coupling with H-5. -
7.45 ppm (dd,
Hz, 1H, Ar-H5): The proton meta to the nitrogen. Shows large ortho-coupling to H-6 and small meta-coupling to H-3.
Experimental Validation Protocols
To ensure the spectrum is authoritative, follow this self-validating protocol.
Sample Preparation
-
Solvent: Use DMSO-
(99.9% D). Chloroform ( ) is not recommended due to the poor solubility of the oxamide moiety and the potential for amide aggregation, which broadens peaks. -
Concentration: 5-10 mg in 0.6 mL solvent. High concentrations may induce stacking, shifting aromatic peaks upfield.
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to
5 seconds . The amide protons and isolated aromatic protons (like H-3) have long relaxation times. Insufficient delay will cause under-integration of the key amide signals, leading to misinterpretation of the Mono vs. Bis ratio. -
Scans: 16-64 scans are sufficient.
Differentiation Workflow (Logic Tree)
Use the following logic to determine the identity of your isolated product.
Caption: Decision logic for distinguishing the target mono-amide from precursor and bis-amide impurity based on 1H NMR signals.
Synthesis & Impurity Pathways
Understanding the origin of the spectral signals requires mapping them to the synthetic route. The formation of the "Bis" impurity is the most common failure mode when using oxalyl chloride directly.
Caption: Synthetic pathways showing the origin of the bis-oxanilide impurity versus the target mono-amide.
References
-
Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 13546736,
-(2,4-Dichlorophenyl)ethanediamide. [Link] -
Spectral Analogues (Benzamide): Gowda, B. T., et al. "N-(2,4-Dichlorophenyl)benzamide." Acta Crystallographica Section E, 2008. [Link]
-
Precursor Data: National Institute of Standards and Technology (NIST). "2,4-Dichloroaniline Mass and NMR Data." NIST Chemistry WebBook. [Link]
- General Amide Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
Sources
FTIR characteristic peaks ofN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamide
Spectroscopic Characterization Guide: -(2,4-dichlorophenyl)ethanediamide
Executive Summary & Application Context
This guide provides a definitive spectroscopic comparison between this target molecule and its primary precursor, 2,4-dichloroaniline (2,4-DCA) . For researchers monitoring synthesis or validating purity, the transition from an aniline to an oxalamide creates distinct spectral shifts. This guide focuses on identifying these shifts to validate the formation of the amide bond and the integrity of the dichloro-substituted aromatic ring.
Key Spectroscopic Differentiators
-
Target Signal: Emergence of the Amide I doublet (1690–1660 cm⁻¹) and Amide II bands.
-
Loss Signal: Disappearance of the characteristic aniline N-H scissoring doublet.
-
Fingerprint Marker: Retention of the 2,4-substitution pattern (C-H out-of-plane bends) at ~860 cm⁻¹ and ~800 cm⁻¹.
Comparative Analysis: Product vs. Precursor
The most frequent analytical challenge is distinguishing the product from unreacted starting material. The table below outlines the critical wavenumber shifts required for validation.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Precursor: 2,4-Dichloroaniline (cm⁻¹) | Target: | Diagnostic Status |
| Amide I (C=O) | Stretching | Absent | 1690 – 1660 (s) | Primary Indicator (Often a doublet in oxalamides due to coupling) |
| Amide II (N-H) | Bending | Absent | 1550 – 1520 (m) | Confirms secondary amide formation |
| Amine/Amide (N-H) | Stretching | 3420, 3310 (Doublet, Primary | 3350 – 3150 (Complex pattern: Sec. Amide + Prim. Amide) | Shift in profile shape |
| Aromatic C=C | Ring Stretch | 1580, 1475 | 1590 – 1570 | Minor shift (Skeleton preserved) |
| C-N | Stretching | 1290 – 1260 | 1310 – 1290 | Shift due to increased bond order in amide |
| Ar-Cl | Stretching | 1050 – 1000 | 1050 – 1000 | Conserved |
| Ar-H (oop) | Bending | 860, 800 (Characteristic 1,2,4-subst) | 865, 810 | Conserved (Fingerprint verification) |
Note: (s) = strong, (m) = medium, (oop) = out-of-plane.
Detailed Spectral Interpretation
The Amide Region (1700–1500 cm⁻¹)
The formation of the ethanediamide moiety introduces strong carbonyl absorption. Unlike simple acetamides, oxalamides often exhibit coupling between the two carbonyl groups , potentially splitting the Amide I band into a doublet around 1690 cm⁻¹ and 1660 cm⁻¹.
-
Observation: If you see a single sharp peak at 1620 cm⁻¹, suspect hydrolysis to the acid or incomplete reaction. The target oxalamide requires higher frequency absorption due to the electron-withdrawing nature of the adjacent carbonyl.
The Aromatic Fingerprint (900–600 cm⁻¹)
The 2,4-dichloro substitution pattern is spectroscopically robust.
-
2,4-DCA Pattern: Look for a strong band at ~800 cm⁻¹ (isolated H at C3) and ~860 cm⁻¹ (two adjacent H's at C5, C6).
-
Differentiation from Isomers: If your synthesis inadvertently used 3,4-dichloroaniline, the out-of-plane (oop) bending pattern changes significantly (typically a strong band near 820 cm⁻¹). This region is your "identity check" against isomeric impurities.
The High-Frequency Region (3500–3100 cm⁻¹)
-
Precursor: 2,4-DCA shows a clean doublet (symmetric/asymmetric stretch) typical of a primary amine (
). -
Target: The target molecule contains both a secondary amide (
) and a primary amide ( ) at the tail of the oxalamide chain. Expect a complex multiplet. The disappearance of the sharp, specific aniline doublet is the key metric here.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize artifacts (such as Christansen effects in scattering), the following protocol is recommended over ATR for initial structural characterization, though ATR is acceptable for routine QC.
Method: Potassium Bromide (KBr) Transmission
-
Rationale: Solid amides often form strong hydrogen-bonding networks. Transmission IR typically yields better resolution of the fine aromatic overtones than ATR.
Step-by-Step Workflow:
-
Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours to remove lattice water (water O-H peaks overlap with N-H).
-
Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar for 2-3 minutes until the powder is fine (avoids light scattering/sloping baselines).
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Quality Control Decision Tree
The following diagram illustrates the logic flow for validating the synthesis of
Caption: Logical workflow for distinguishing the target oxalamide from precursors and isomeric impurities using FTIR spectral markers.
References
-
NIST Mass Spectrometry Data Center. (2023). 2,4-Dichloroaniline Infrared Spectrum. National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1][2] [Link]
-
Srivastava, A. K., et al. (2014). Calculated IR and observed FTIR spectra of 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. ResearchGate. [Link]
-
UCLA Chemistry. (n.d.). Characteristic IR Absorption Frequencies of Organic Functional Groups. [Link]
mass spectrometry fragmentation pattern ofN1−(2,4−dichlorophenyl)ethanediamideN^1-(2,4-dichlorophenyl)ethanediamideN1−(2,4−dichlorophenyl)ethanediamide
Comparative Mass Spectrometry Guide: -(2,4-dichlorophenyl)ethanediamide
Executive Summary
-(2,4-dichlorophenyl)ethanediamideChemical Identity & Physicochemical Properties[1][2]
-
IUPAC Name:
-(2,4-dichlorophenyl)ethanediamide -
Molecular Formula:
-
Monoisotopic Mass: 231.9806 Da (
) -
Isotope Pattern: Distinctive 9:6:1 triplet at
232 : 234 : 236 due to the two chlorine atoms.
Comparative Analysis: Ionization Techniques (EI vs. ESI)
The choice of ionization technique dictates the observed spectral fingerprint. The table below contrasts the data quality and utility of each method.
| Feature | Electron Ionization (EI) - 70 eV | Electrospray Ionization (ESI) - Positive Mode |
| Primary Ion Observed | ||
| Fragmentation Nature | Hard Ionization: Extensive in-source fragmentation. | Soft Ionization: Minimal fragmentation; requires MS/MS (CID). |
| Base Peak (Typical) | ||
| Structural Insight | High. Reveals substructures (aniline, isocyanate). | Low (in MS1). Requires MS/MS for confirmation. |
| Isomer Differentiation | Excellent (via Ortho Effect intensity ratios). | Moderate (requires optimized Collision Energy). |
| Limit of Detection | ng range (GC-MS). | pg range (LC-MS/MS). |
Detailed Fragmentation Pathways[3]
Electron Ionization (EI) Pathway
Under 70 eV EI, the molecule undergoes predictable cleavage driven by the stability of the aromatic ring and the lability of the amide bonds.
-
Molecular Ion (
, 232): The radical cation is formed but is relatively unstable. -
Primary Cleavage (Amide Bond): The bond between the aniline nitrogen and the oxalyl carbonyl breaks.
-
Fragment A (
161): 2,4-Dichloroaniline radical cation ( ). This is typically the base peak . -
Mechanism: Hydrogen rearrangement from the amide nitrogen often accompanies this cleavage.
-
-
Secondary Pathway (Isocyanate Formation):
-
Fragment B (
187): 2,4-Dichlorophenyl isocyanate ( ). Formed by the loss of the carbamoyl radical ( ).
-
-
Ring Degradation:
-
Fragment C (
133): Dichlorophenyl cation ( ). Formed by the loss of / from the aniline fragment.
-
ESI-MS/MS Fragmentation Pathway (CID)
In LC-MS/MS (Collision Induced Dissociation of
-
Precursor:
at 233. -
Neutral Loss of Ammonia (
, -17 Da): Yields ion at 216. -
Neutral Loss of CO (-28 Da): Yields ion at
205. -
Combined Loss (Oxalyl cleavage): Major product ion at
162 (Protonated 2,4-Dichloroaniline).
Isomer Differentiation: The Ortho Effect
Distinguishing the 2,4-dichloro isomer from the 3,4-dichloro isomer is a common analytical challenge.
-
2,4-Isomer (Ortho): The Chlorine atom at the C2 position is spatially proximal to the amide hydrogen.
-
Effect: Steric hindrance and field effects weaken the amide bond, leading to a higher ratio of fragment
161 to parent 232 compared to the 3,4-isomer. -
Diagnostic: Enhanced loss of
( ) is sometimes observed in the 2,4-isomer due to the proximity of Cl and amide H.
-
-
3,4-Isomer (Meta/Para): No substituent at the ortho position.
-
Effect: The molecular ion (
232) is comparatively more stable/intense.
-
Visualized Fragmentation Pathways[3]
Diagram 1: EI Fragmentation Mechanism & Isomer Differentiation
This diagram illustrates the fragmentation logic and how to distinguish isomers based on spectral abundance.
Caption: EI Fragmentation pathway showing the generation of the diagnostic 2,4-dichloroaniline ion (
Experimental Protocols
Protocol A: GC-MS Analysis (Structural Confirmation)
Objective: Confirm identity via EI spectral fingerprint.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate.
-
Injector: Splitless mode at 250°C.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Scan Range:
50–350.
Protocol B: LC-MS/MS Analysis (Trace Quantitation)
Objective: High-sensitivity detection in biological matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 8 mins.
-
Ionization: ESI Positive Mode (
kV). -
MRM Transitions (Quantitation):
-
Q1: 233.0 (
) Q3: 162.0 (Aniline). CE: 20 eV. -
Q1: 233.0 (
) Q3: 188.0 (Isocyanate-H). CE: 15 eV.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2766570, N1-(2,4-dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide. (Used for structural analog comparison). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2015). Environmental Chemistry Method for 2,4-D and its transformation products. (Provides experimental data on 2,4-dichloroaniline fragmentation). Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2,4-Dichloroaniline. (Standard reference spectrum for the primary fragment). Retrieved from [Link]
Safety Operating Guide
N~1~-(2,4-dichlorophenyl)ethanediamide proper disposal procedures
Topic:
Executive Safety Assessment
Stop and Read: Before handling
Unlike simple organic salts, this compound presents a dual hazard profile:
-
Environmental Persistence: The 2,4-dichlorophenyl group renders this compound toxic to aquatic life and resistant to standard biodegradation.
-
Hydrolytic Toxicity: Under strong acidic or basic conditions, the ethanediamide linkage can hydrolyze, potentially releasing 2,4-dichloroaniline (a known toxicant and methemoglobinemia inducer) and oxalic acid (nephrotoxic).
Immediate Operational Directive:
-
Strict Prohibition: Do NOT dispose of this compound down the drain.[1]
-
Waste Stream: This is classified as Halogenated Organic Solid Waste .
-
Disposal Method: High-temperature incineration with acid gas scrubbing (off-site).
Chemical Hazard & Waste Characterization
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS protocols, you must classify this material correctly. While a specific CAS might be obscure for this exact derivative, the Structure-Activity Relationship (SAR) dictates the safety protocol.
| Feature | Hazard Implication | Waste Coding (Generic) |
| Halogen Content | High: Contains Chlorine ( | Halogenated Organic (often requires specific "Red Tag" or separate stream). |
| Solubility | Low (Water): Lipophilic. Likely soluble in DMSO/DMF. | Solid Waste (unless dissolved in solvent). |
| Reactivity | Stable: But susceptible to hydrolysis at extremes of pH. | Segregate from strong acids/bases. |
| Toxicity Class | Irritant / Toxic: Assume toxicity similar to dichlorophenyl derivatives. | Toxic Waste (Label accordingly). |
Scientist's Note: If your specific institution requires a waste code and none exists for this specific molecule, default to the "Characteristic" waste logic. If it exhibits toxicity, use the appropriate characteristic code, or simply label as "Non-Regulated Halogenated Waste" if it does not meet P-list/U-list criteria but still requires incineration.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Powder/Crystals)
Objective: Containment and transfer to incineration stream without generating dust.
-
PPE Setup:
-
Respiratory: N95 or P100 particulate respirator (powders are easily inhaled).
-
Dermal: Double nitrile gloves (0.11 mm minimum) or single Laminate film gloves. The lipophilic nature of the dichlorophenyl group allows it to permeate standard latex rapidly.
-
Eye: Chemical safety goggles.
-
-
Container Selection:
-
Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Why HDPE? It is chemically resistant to amides and halogenated aromatics and is incineration-compatible.
-
-
Transfer & Labeling:
-
Transfer the solid waste into the container.
-
Do not fill >90%.
-
Affix a hazardous waste tag immediately.[3]
-
Critical Labeling Text:
-
Scenario B: Disposal of Liquid Waste (Mother Liquor/Solutions)
Objective: Prevent cross-contamination with non-halogenated solvents.
-
Segregation:
-
You must segregate this stream from "Non-Halogenated" waste (e.g., Acetone, Ethanol waste).[2]
-
Mixing halogenated compounds into non-halogenated carboys can result in the rejection of the entire waste lot by the disposal facility, costing your lab thousands in re-classification fees.
-
-
Compatibility Check:
-
Ensure the solvent carrier (e.g., DMSO, DMF, DCM) is compatible with the waste container (usually HDPE or fluorinated HDPE).
-
PH Check: Ensure the solution is neutral (pH 6-8). If the solution is strongly acidic/basic, neutralize it before adding to the waste carboy to prevent hydrolysis and pressure buildup inside the container.
-
-
Transfer:
-
Pour into the "Halogenated Solvent Waste" carboy.
-
Record the volume and concentration on the waste log immediately.
-
Visual Workflows
Figure 1: Waste Stream Decision Matrix
This logic tree ensures you never misclassify the waste, preventing regulatory fines.
Caption: Decision matrix for segregating solid vs. liquid halogenated waste streams to ensure incineration compliance.
Figure 2: Spill Response Protocol
A self-validating workflow for accidental release.
Caption: Operational workflow for containing and cleaning spills while minimizing aerosolization and exposure.
Contingency & Decontamination
Spill Management (The "Why" behind the "How"):
-
Dust Control: If the substance is a dry powder, do not dry sweep . Dry sweeping aerosolizes the amide, increasing inhalation risk. Dampen the powder slightly with an inert solvent (like mineral oil or a high-flashpoint solvent) or use a HEPA-filtered vacuum dedicated to hazardous materials.
-
Surface Decontamination: After removing the bulk material, wash the surface with a soap and water solution.
-
Scientific Rationale: The amide bond is relatively stable, but the dichlorophenyl group makes it sticky (lipophilic). Surfactants (soap) are required to lift the residue; water alone will bead up and fail to clean the surface.
-
Rinsate Disposal: The water used to clean the spill is now hazardous waste.[6] Absorb it with vermiculite or paper towels and dispose of those as solid hazardous waste. Do not mop into the drain.
-
References
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions (RCRA).[7] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 2,4-Dichloroaniline (Hydrolysis Product). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
